molecular formula C13H21NO3 B1676737 Moprolol CAS No. 5741-22-0

Moprolol

Cat. No. B1676737
CAS RN: 5741-22-0
M. Wt: 239.31 g/mol
InChI Key: LFTFGCDECFPSQD-UHFFFAOYSA-N
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Description

Metoprolol, also known as Moprolol, is a cardioselective β1-adrenergic blocking agent. It is used to treat various heart conditions such as high blood pressure, severe chest pain (angina), and heart failure. It is also used to lower the risk of repeated heart attacks .


Synthesis Analysis

The synthesis of Metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane (4) with ®- or (S)-2-amino-1-butanol . Further development and optimization of the synthesis methods are ongoing to save time and consumables .


Molecular Structure Analysis

Metoprolol has a molecular structure characterized by an O-H…N/N…H-O pair of hydrogen bonds, which gives rise to chains containing alternating R and S metoprolol molecules extending along the b axis . The crystal packing of metoprolol is dominated by these hydrogen bonds .


Chemical Reactions Analysis

Metoprolol is monoisotopic, having a chemical formula of C15H25NO3. It is metabolized predominantly by cytochrome P450 2D6 (CYP2D6) .


Physical And Chemical Properties Analysis

Metoprolol has a molecular weight of 267.36 g/mol and water solubility of 171 mg/mL at pH 6.5. It is a slightly basic drug with a pKa of 9.7 .

Scientific Research Applications

Beta-Blocking Properties and Direct Membrane Effects

Moprolol has been extensively studied for its beta-blocking properties. Research shows that l-moprolol, a variant of moprolol, effectively antagonizes the inotropic and chronotropic effects of isoprenaline, indicating its potent beta-blocking capabilities. Furthermore, both l-moprolol and its enantiomer d-moprolol did not influence action potential characteristics, contractility, and normal automaticity up to certain concentrations, demonstrating a profile of minimal direct membrane effects (Porciatti et al., 1989).

Efficacy in Ocular Hypertension and Glaucoma

Moprolol's efficacy extends to ocular conditions. A study indicated that the combination of l-moprolol and dipivefrin significantly lowered intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension. This suggests moprolol's potential as an effective treatment option in ocular conditions (Rossetti et al., 1994).

Pharmacological Study of Moprolol Analogs

Research into moprolol analogs, such as a thiophene analogue, revealed notable beta-blocking activity and anti-platelet aggregation action. These findings open possibilities for new drug development based on moprolol's structure and pharmacological profile (El‐Ashmawy et al., 1991).

Pharmacokinetics in Humans

Studies on the pharmacokinetics of moprolol variants, like dl- and l-moprolol, in humans have provided insights into their metabolic processing. These studies are crucial for understanding the drug's behavior in the human body, optimizing dosage, and minimizing adverse effects (Harvengt & Desager, 1982).

Enantiomer Determination in Human Urine

Research on the enantiomers of moprolol and their metabolites in human urine used high-performance liquid chromatography and gas chromatography-mass spectrometry. This contributes significantly to the understanding of moprolol's metabolism and excretion, vital for clinical applications and drug safety assessments (Li et al., 1993)

Safety And Hazards

Metoprolol may worsen the symptoms of heart failure in some patients. Common side effects include chest pain or discomfort, dilated neck veins, extreme fatigue, irregular breathing or heartbeat, swelling of the face, fingers, feet, or lower legs, trouble breathing, or weight gain .

Future Directions

There is ongoing research to improve the risk stratification of heart failure using biomarkers, imaging, and genetic testing. New medications and devices for heart failure are being developed and adopted in clinical practice .

properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27058-84-0 (mono-hydrochloride)
Record name Moprolol [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00863612
Record name (+/-)-Moprolol
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Moprolol

CAS RN

5741-22-0
Record name (±)-Moprolol
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Record name Moprolol [INN]
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Record name (+/-)-Moprolol
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Record name Moprolol
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Record name MOPROLOL
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Record name Moprolol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
P Borowiecki, B Zdun, N Popow, M Wiklińska, T Reiter… - RSC …, 2022 - pubs.rsc.org
Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block, which was first …
Number of citations: 3 pubs.rsc.org
S Ghosh, J Bhaumik, L Banoth, S Banesh… - Chirality, 2016 - Wiley Online Library
A biocatalytic route for the synthesis of a potential β‐blocker, (S)‐moprolol is reported here. Enantiopure synthesis of moprolol is mainly dependent on the chiral intermediate , 3‐(2‐…
Number of citations: 9 onlinelibrary.wiley.com
C Harvengt, JP Desager - International Journal of Clinical …, 1982 - europepmc.org
… after 1-moprolol versus 2.11 +/- 0.3 h after dl-moprolol. The … moprolol but not after dl-moprolol. The mean pharmacodynamic half-life estimated from exercise heart rate after dl-moprolol …
Number of citations: 11 europepmc.org
JP Desager - Journal of High Resolution Chromatography, 1980 - Wiley Online Library
… known amounts of moprolol and plotting the ratio of peak heights (moprolol to internal … amount of moprolol added. The graph covered the range 10 nglml-500 nglml of moprolol in …
Number of citations: 11 onlinelibrary.wiley.com
Z WANG, W Yan, L SUN, J ZHU - Chemical Research in Chinese …, 2008 - Elsevier
A simple and effective procedure for the enantioselective synthesis of (R)- and (S)-Moprolol was described. The key step was the asymmetric synthesis of enantiopure (R)- and (S)-…
Number of citations: 7 www.sciencedirect.com
F Li, H Bi, M Côté, S Cooper - Journal of Chromatography B: Biomedical …, 1993 - Elsevier
… Moprolol could be detected in urine up to 24 h after oral administration of a 50-mg dose of moprolol. Unconjugated and conjugated enantiomers of moprolol and their metabolites were …
Number of citations: 4 www.sciencedirect.com
F Porciatti, E Cerbai, I Masini… - Archives internationales de …, 1989 - europepmc.org
The electrophysiological and beta-blocking properties of l-and d-moprolol have been studied in sheep cardiac Purkinje fibers. l-Moprolol (0.3-100 nM) dose-dependently antagonized …
Number of citations: 5 europepmc.org
L Rossetti, P Barbieri, P Velati, E Bujtar… - Graefe's archive for …, 1994 - Springer
… the intraocular pressure of l-moprolol given alone and in … to receive twice-daily l-moprolol eye drops or dipivefrin eye drops for … Results: The results of this study indicated that l-moprolol …
Number of citations: 2 link.springer.com
MB El-Ashmawy, J Lissavetzky, V Darias… - Archiv der …, 1991 - europepmc.org
The syntheses of the thiophenic analogue of Moprolol (1d) and of its related compound 1a are described. From a preliminary pharmacological evaluation compound 1d seems worthy of …
Number of citations: 4 europepmc.org
P Ghirardi, F Grosso - Journal of Cardiovascular Pharmacology, 1980 - journals.lww.com
Antihypertensive Activity of (-) Moprolol in Man: Double-bli... : Journal of Cardiovascular Pharmacology Antihypertensive Activity of (-) Moprolol in Man: Double-blind Comparison of …
Number of citations: 4 journals.lww.com

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